molecular formula C19H19FN2O2S B2608732 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1049362-79-9

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2608732
CAS No.: 1049362-79-9
M. Wt: 358.43
InChI Key: WKXUKIXEDZKBRA-UHFFFAOYSA-N
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Description

N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a cyclopropylmethyl group substituted with a 4-fluorophenyl ring and a 2-(methylsulfanyl)phenyl moiety. The compound’s structure combines a rigid cyclopropane ring, which may enhance metabolic stability, with aromatic groups that could influence receptor binding or solubility.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-25-16-5-3-2-4-15(16)22-18(24)17(23)21-12-19(10-11-19)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXUKIXEDZKBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring.

    Attachment of the Methylsulfanylphenyl Group: This step involves the formation of a thioether linkage between the phenyl ring and the methylsulfanyl group.

    Coupling Reactions: The final step involves coupling the intermediate products to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[[1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()

  • Molecular Formula : C₂₃H₂₆F₃N₃O₃S
  • Molecular Weight : 481.533 g/mol
  • Key Structural Differences :
    • Replaces the cyclopropylmethyl group with a piperidinylmethyl moiety.
    • Substitutes the 4-fluorophenyl group with a 4-(trifluoromethoxy)phenyl ring.
  • The trifluoromethoxy group enhances electron-withdrawing effects, which may impact binding affinity to hydrophobic targets .

N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()

  • Molecular Formula : C₁₇H₂₄FN₃O₅S ()
  • Molecular Weight : 401.45 g/mol
  • Key Structural Differences :
    • Replaces the cyclopropylmethyl group with an ethyl-substituted oxazinan ring.
    • Features a sulfonyl group instead of a methylsulfanyl group.
  • Implications: The oxazinan ring may confer conformational rigidity, affecting pharmacokinetic properties.

Cyclopropylfentanyl ()

  • Molecular Formula : C₂₃H₂₇N₃O
  • Key Structural Differences :
    • Contains a fentanyl-like 4-anilidopiperidine backbone instead of an ethanediamide linker.
    • Shares the cyclopropane moiety but integrates it into a carboxamide group.
  • Implications :
    • The 4-anilidopiperidine structure is characteristic of opioid receptor agonists, unlike the ethanediamide-based target compound.
    • Highlights the role of cyclopropyl groups in modulating receptor interaction kinetics .

Montelukast Derivatives ()

  • Key Structural Differences: Incorporates a quinoline ring and carboxymethylcyclopropyl group. Uses a sulfanyl linker instead of methylsulfanyl.
  • Implications: The quinoline moiety in montelukast analogs targets leukotriene receptors, suggesting divergent therapeutic applications compared to the ethanediamide compound. The carboxymethylcyclopropyl group may improve oral bioavailability .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

  • Molecular Formula : C₉H₉ClN₂O₅S
  • Molecular Weight : 292.7 g/mol
  • Key Structural Differences :
    • Simpler acetamide backbone with nitro and methylsulfonyl substituents.
    • Lacks the cyclopropyl and fluorophenyl groups.
  • Demonstrates the versatility of sulfur-containing groups in heterocyclic synthesis .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Not provided Not provided Cyclopropylmethyl, 4-fluorophenyl, methylsulfanylphenyl, ethanediamide
N-[[1-{[2-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide C₂₃H₂₆F₃N₃O₃S 481.533 Piperidinylmethyl, trifluoromethoxyphenyl
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 Oxazinan ring, sulfonyl group, ethyl substitution
Cyclopropylfentanyl C₂₃H₂₇N₃O 361.48 4-Anilidopiperidine, cyclopropanecarboxamide
Montelukast Analog C₃₅H₃₆ClN₂O₆S 639.18 Quinoline, carboxymethylcyclopropyl, sulfanyl linker
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.7 Nitrophenyl, methylsulfonyl, acetamide backbone

Research Findings and Implications

  • Cyclopropyl Groups : and suggest that cyclopropane rings enhance metabolic stability and influence receptor binding, though the target compound’s ethanediamide linker likely redirects its mechanism compared to fentanyl analogs .
  • Sulfur-Containing Groups : Methylsulfanyl () and sulfonyl () substituents exhibit distinct electronic profiles, with sulfonyl groups increasing polarity and methylsulfanyl contributing to lipophilicity .
  • Synthetic Flexibility : The ethanediamide backbone (common in all compounds) allows for modular substitution, enabling optimization for target selectivity or pharmacokinetics .

Biological Activity

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H20F2N2S
  • Molecular Weight : 346.44 g/mol
  • CAS Number : 1049438-64-3

The presence of a cyclopropyl group and fluorinated phenyl moieties suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.
MechanismDescription
Enzyme InhibitionInhibits enzymes involved in metabolic processes.
Receptor ModulationInteracts with receptors affecting signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : Studies have shown that the compound can reduce inflammatory markers in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Activity : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study Analysis

In a recent study involving the evaluation of the compound's anticancer effects, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating significant potency against specific cancer types.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest:

  • Low Acute Toxicity : Initial studies indicate low acute toxicity levels in animal models.
  • Metabolic Stability : The compound exhibits favorable metabolic stability, which is essential for therapeutic applications.

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